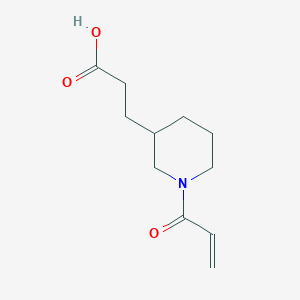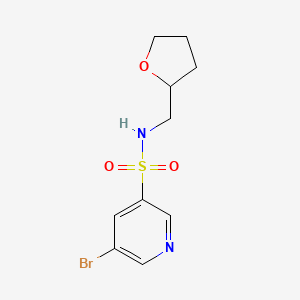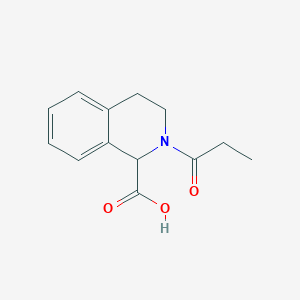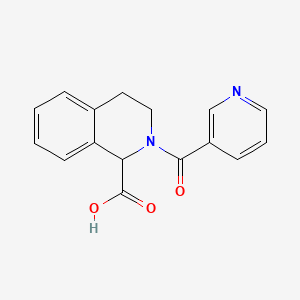
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (CTI) is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CTI is a member of the tetrahydroisoquinoline family and has been studied for its biochemical and physiological effects. In We will also discuss the scientific research applications of CTI and list future directions for further research.
作用机制
The mechanism of action of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide involves the modulation of dopamine release in the brain. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has a high affinity for dopamine receptors and can bind to them, leading to the modulation of dopamine release. Studies have shown that N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide can also inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide can increase dopamine levels in the brain, leading to improved motor function and cognitive performance. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has several advantages for use in lab experiments. One of the primary advantages of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is its high affinity for dopamine receptors, making it a potential candidate for the treatment of neurological disorders. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, there are some limitations to the use of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide in lab experiments. One limitation is the potential for off-target effects, which can lead to unintended consequences. Additionally, the long-term effects of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide on the brain are not yet fully understood, and further research is needed to determine its safety and efficacy.
未来方向
There are several future directions for research on N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide. One area of future research is the development of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide-based therapies for the treatment of neurological disorders. Another area of future research is the investigation of the long-term effects of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide on the brain. Additionally, further research is needed to determine the optimal dosage and administration of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide for therapeutic use.
Conclusion
In conclusion, N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has been studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations in lab experiments. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has potential applications in the treatment of neurological disorders and has several future directions for research. Further research is needed to fully understand the safety and efficacy of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide for therapeutic use.
合成方法
The synthesis of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide involves a four-step process starting from commercially available starting materials. The first step involves the reaction of 2-(cyclobutylmethyl)aniline with ethyl 2-bromoacetate to form the intermediate product. The intermediate product is then reacted with sodium methoxide to form the desired product. The final step involves the reduction of the product using palladium on carbon and hydrogen gas to yield N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide.
科学研究应用
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has been studied for its potential use in various scientific research applications. One of the primary applications of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is in the field of neuroscience. Studies have shown that N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has a high affinity for dopamine receptors and can modulate dopamine release in the brain. This makes N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(17-10-11-4-3-5-11)14-13-7-2-1-6-12(13)8-9-16-14/h1-2,6-7,11,14,16H,3-5,8-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPGNIJZSSCABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=O)C2C3=CC=CC=C3CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588761.png)

![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)



![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)